molecular formula C31H39N2O8S2+ B15060263 2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium

2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium

Cat. No.: B15060263
M. Wt: 631.8 g/mol
InChI Key: YDNYBBRGPORVRT-UHFFFAOYSA-O
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Description

This compound is a polymethine cyanine dye characterized by its indole-based heterocyclic structure with dual sulfonate groups (-SO₃⁻) and a carboxypentyl side chain. Its extended conjugated system enables strong absorption and fluorescence in the near-infrared (NIR) region, making it suitable for bioimaging and molecular sensing applications . The carboxypentyl group enhances aqueous solubility and facilitates conjugation to biomolecules, while the ethyl substituent on the indolium moiety stabilizes the cationic charge. Synthetic routes typically involve condensation of indole precursors under anhydrous conditions, followed by purification via reverse-phase HPLC .

Properties

Molecular Formula

C31H39N2O8S2+

Molecular Weight

631.8 g/mol

IUPAC Name

6-[2-[3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]hexanoic acid

InChI

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41)/p+1

InChI Key

YDNYBBRGPORVRT-UHFFFAOYSA-O

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt typically involves multiple steps:

    Formation of the Indolium Core: The initial step involves the synthesis of the indolium core through a series of condensation reactions.

    Functional Group Addition: Subsequent steps involve the addition of carboxy and sulfo groups under controlled conditions, often using reagents like sulfuric acid and carboxylic acids.

    Final Assembly: The final step includes the coupling of the functionalized indolium core with the appropriate side chains to form the complete compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfo and carboxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of cellular processes due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 3H-Indolium, 2-[3-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt exerts its effects involves interaction with specific molecular targets and pathways. The compound’s sulfo and carboxy groups enable it to bind to proteins and enzymes, altering their activity. This binding can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Side Chains

Compound A : 3-(2-((1E,3Z,5E)-5-(1,1-dimethyl-3-(3-sulfopropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-(5-((2-(methacryloyloxy)ethyl)carbamoyl)pyridin-2-yl)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propane-1-sulfonate (from )

  • Key Differences :
    • Replaces the carboxypentyl group with a methacryloyloxyethyl carbamoyl pyridinyl side chain.
    • Contains sulfopropyl (-SO₃⁻CH₂CH₂CH₃) instead of sulfonate directly attached to the indole.
  • Impact: The methacryloyl group enables polymerization for nanoparticle synthesis, unlike the target compound’s focus on biomolecular conjugation . Reduced aqueous solubility compared to the target compound due to the bulkier hydrophobic pyridinyl substituent.

Compound B : (E)-3-(2-Nitrophenyl)-1-{1-phenyl-sulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one (from )

  • Key Differences: Lacks sulfonate groups; features nitro (-NO₂) and sulfonyl (-SO₂C₆H₅) substituents. Non-ionic, rigid conjugated system due to the enone linkage.
  • Impact :
    • Absorbs in the visible range (400–500 nm) rather than NIR, limiting bioimaging utility .
    • Higher photostability but poor solubility in aqueous media.

Functional Analogues with Sulfonate/Indole Motifs

Compound C : (5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one (from )

  • Key Differences: Replaces sulfonate with a thiazolidinone ring containing a sulfanylidene (-S=) group. Incorporates dichlorophenyl for enhanced lipophilicity.
  • Impact :
    • Exhibits antimicrobial activity rather than optical properties, reflecting divergent applications .
    • Lower molar absorptivity due to reduced conjugation length.

Compound D : 3-(2-hydroxyethyl)-1H-indol-5-ol (5-Hydroxytryptophol) (from )

  • Key Differences :
    • Simplified structure lacking sulfonate, carboxypentyl, and extended conjugation.
    • Contains hydroxyl (-OH) groups for serotonin-like biochemical interactions.
  • Used in neurotransmitter studies rather than optical probes.

Data Table: Comparative Properties of Target Compound and Analogues

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~800–850 g/mol ~950–1000 g/mol ~500–550 g/mol ~450–500 g/mol
Absorption λmax 750–800 nm (NIR) 650–700 nm 450 nm 380 nm
Aqueous Solubility High (due to -SO₃⁻) Moderate Low Low
Primary Application Bioimaging/conjugation Polymerizable tracers Photostable dyes Antimicrobial agents

Biological Activity

The compound 2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium is a complex indole derivative with potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesizes relevant research findings, and presents case studies and data tables to provide a comprehensive understanding of its implications in biological systems.

Structure

The compound's IUPAC name indicates a complex structure featuring multiple functional groups, including sulfonic acid moieties and a carboxylic acid. The presence of these groups suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C34H41N2O2S
  • Molecular Weight : 509.71 g/mol
  • CAS Number : 1144107-78-7

Research indicates that compounds like this indole derivative may exhibit biological activity through various mechanisms, including:

  • Antioxidant Activity : Compounds with indole structures often show antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Anti-inflammatory Effects : The presence of carboxylic acid groups may contribute to anti-inflammatory activities by modulating inflammatory pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that related indole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Antioxidant Properties

In vitro assays have shown that similar compounds possess strong radical scavenging abilities, which protect cellular components from oxidative damage. For instance, a study highlighted the ability of certain indole derivatives to reduce reactive oxygen species (ROS) levels in cultured cells .

Anti-inflammatory Effects

Research has indicated that compounds with sulfonic acid groups can inhibit pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications in managing chronic inflammatory diseases .

Data Tables

Biological ActivityReference
Cytotoxicity against cancer cells
Radical scavenging activity
Inhibition of pro-inflammatory cytokines

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